(2-Nitro-5-(trifluoromethyl)phenyl)methanamine
Description
(2-Nitro-5-(trifluoromethyl)phenyl)methanamine is a fluorinated aromatic amine characterized by a benzene ring substituted with a nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a methanamine (-CH₂NH₂) side chain. Its hydrochloride salt is registered under CAS 2411240-62-3 .
Properties
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCQEKVWBNRDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856915 | |
| Record name | 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227587-74-7 | |
| Record name | 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 2-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives
The most widely reported method involves a three-step sequence starting from commercially available 2-nitro-5-(trifluoromethyl)benzoic acid (Scheme 1):
Step 1: Reduction to Benzyl Alcohol
- Reagents : Borane (BH₃) in tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 4–6 hours.
- Yield : 85–92%.
Step 2: Bromination to Benzyl Bromide
- Reagents : N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane (DCM).
- Conditions : 0°C to reflux, 1–2 hours.
- Yield : 78–84%.
Optimization Strategies and Mechanistic Insights
Solvent Effects on Alkylation
Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of ammonia, improving alkylation efficiency. Non-polar solvents (e.g., toluene) lead to incomplete conversion (<50%).
Role of the Trifluoromethyl Group
The -CF₃ group:
- Electronically : Deactivates the ring, slowing nitration but stabilizing intermediates via inductive effects.
- Sterically : Hinders para-substitution, directing nitro groups to the ortho position.
Challenges and Alternative Approaches
Byproduct Formation
Common byproducts include:
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group can be replaced by other functional groups.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (2-Amino-5-(trifluoromethyl)phenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of imines or nitriles.
Scientific Research Applications
(2-Nitro-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Nitro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
a) Nitro vs. Trifluoromethoxy Groups
- (2-(Trifluoromethoxy)phenyl)methanamine (CAS 175205-64-8) replaces the nitro group with a trifluoromethoxy (-OCF₃) substituent.
- 2-Methyl-5-(trifluoromethoxy)benzylamine (CAS 1373920-87-6) adds a methyl group at position 2, increasing steric hindrance and altering steric interactions in binding applications .
b) Fluorine Substitution
Heterocyclic Analogs
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound (HCl salt) | 2411240-62-3 | C₈H₈F₃N₂O₂·HCl | 248.62 | -NO₂, -CF₃, -CH₂NH₂·HCl |
| 1-[5-(Trifluoromethyl)furan-2-yl]methanamine | 47M | C₆H₆F₃NO | 177.12 | Furan ring, -CF₃, -CH₂NH₂ |
| 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine | 1093079-61-8 | C₉H₉F₄N | 207.17 | -F, -CF₃, -CH₂NHCH₃ |
| 4-(Trifluoromethyl)benzylamine | 3300-51-4 | C₈H₈F₃N | 175.15 | -CF₃ (para), -CH₂NH₂ |
| N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide | 1845706-41-3 | C₈H₇F₃N₂O₄S | 284.21 | -NO₂, -CF₃, -SO₂NH₂ |
Biological Activity
(2-Nitro-5-(trifluoromethyl)phenyl)methanamine is an aromatic amine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity, and a nitro group that can undergo bioreduction to form reactive intermediates. These structural characteristics contribute to the compound's interaction with cellular components, making it a candidate for various biological applications.
| Feature | Description |
|---|---|
| Chemical Formula | C8H8F3N2O2 |
| Molecular Weight | 220.16 g/mol |
| Functional Groups | Nitro group (-NO2), Trifluoromethyl group (-CF3), Amino group (-NH2) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may affect cellular processes, while the trifluoromethyl group aids in membrane penetration and interaction with proteins.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium smegmatis
For instance, a study reported that derivatives of this compound showed significant inhibition against M. smegmatis up to concentrations of 100 µM, although no growth inhibition was observed at higher concentrations .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The compound has shown promise in targeting pathways involved in cell proliferation and survival.
Case Studies
- Cell Viability Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in breast cancer cells, with an IC50 value below 20 µM .
- Mechanistic Insights : Further research revealed that the compound disrupts mitochondrial function, leading to increased ROS levels and activation of caspase pathways associated with apoptosis .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
